molecular formula C14H10FN3O3 B11795166 3-((3-Fluorobenzyl)oxy)-5-nitro-1H-indazole

3-((3-Fluorobenzyl)oxy)-5-nitro-1H-indazole

Cat. No.: B11795166
M. Wt: 287.25 g/mol
InChI Key: BMCFVCFRGMAQLJ-UHFFFAOYSA-N
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Description

3-((3-Fluorobenzyl)oxy)-5-nitro-1H-indazole is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorobenzyl group and a nitro group in the compound’s structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Fluorobenzyl)oxy)-5-nitro-1H-indazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Fluorobenzylation: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 3-fluorobenzyl chloride and a suitable base such as potassium carbonate.

    Cyclization: The final step involves the cyclization of the intermediate to form the indazole ring, which can be achieved using a cyclization reagent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-((3-Fluorobenzyl)oxy)-5-nitro-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, and a suitable base such as potassium carbonate.

Major Products Formed

    Oxidation: Formation of an amino derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biological probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((3-Fluorobenzyl)oxy)-5-nitro-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes, leading to altered cellular functions.

    Receptor Binding: The compound may bind to specific receptors on the cell surface, modulating signal transduction pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular proliferation.

Comparison with Similar Compounds

3-((3-Fluorobenzyl)oxy)-5-nitro-1H-indazole can be compared with other similar compounds, such as:

    3-((4-Fluorobenzyl)oxy)-5-nitro-1H-indazole: Similar structure but with a different position of the fluorine atom on the benzyl group.

    3-((3-Chlorobenzyl)oxy)-5-nitro-1H-indazole: Similar structure but with a chlorine atom instead of a fluorine atom.

    3-((3-Fluorobenzyl)oxy)-5-amino-1H-indazole: Similar structure but with an amino group instead of a nitro group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H10FN3O3

Molecular Weight

287.25 g/mol

IUPAC Name

3-[(3-fluorophenyl)methoxy]-5-nitro-1H-indazole

InChI

InChI=1S/C14H10FN3O3/c15-10-3-1-2-9(6-10)8-21-14-12-7-11(18(19)20)4-5-13(12)16-17-14/h1-7H,8H2,(H,16,17)

InChI Key

BMCFVCFRGMAQLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=NNC3=C2C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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